Nitrosocarbaryl

Vue d'ensemble

Description

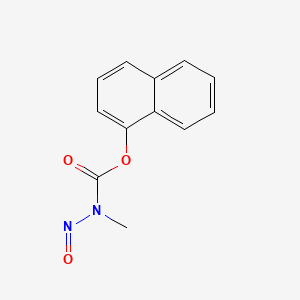

Nitrosocarbaryl is a nitroso compound derived from carbaryl, where the amino hydrogen is substituted by a nitroso group. It is known for its roles as a carcinogenic agent and a mutagen. The compound belongs to the class of naphthalenes, carbamate esters, and nitroso compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitrosocarbaryl can be synthesized through the nitrosation of carbaryl. This process typically involves the reaction of carbaryl with nitrous acid or other nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitrosation reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amines and other reduced compounds.

Substitution: Compounds with different functional groups replacing the nitroso group.

Applications De Recherche Scientifique

Genotoxicity and DNA Interaction

Nitrosocarbaryl has been extensively studied for its effects on human DNA. Research indicates that this compound can induce significant DNA damage, characterized by numerous single-strand breaks in human cells. This genotoxic effect persists even after the removal of this compound from cell cultures, suggesting a lasting impact on cellular integrity . The mechanism involves an irreversible association of the methyl-containing residue from this compound with human cellular DNA, leading to alkali-sensitive bonds that indicate chemical alterations in the DNA structure .

Case Study: Human Cell Cultures

- Methodology : Human skin cells were treated with this compound and analyzed for DNA integrity using alkaline sucrose gradients.

- Findings : Significant DNA damage was observed, with implications for understanding the carcinogenic potential of this compound .

Environmental Impact and Biodegradation

In environmental studies, this compound has been evaluated for its persistence and degradation in soil and aquatic ecosystems. Its formation from carbaryl under specific conditions raises concerns about its environmental fate and potential toxicity to non-target organisms.

Case Study: Phytoextraction Studies

- A study investigated the ability of different plants (sunn hemp, sunflower, marigold) to extract carbaryl and its degradation product (1-naphthol) from contaminated soils.

- Results : Marigold demonstrated high translocation of carbaryl to shoots, while sunn hemp exhibited severe toxicity due to high accumulation levels. These findings underscore the potential for using certain plant species in bioremediation efforts to mitigate carbaryl contamination .

Analytical Methods for Detection

The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) combined with thermal energy analysis (TEA) has proven effective for recovering this compound from whole animal tissues.

Case Study: Recovery from Mouse Models

- Methodology : A frozen animal procedure coupled with organic solvent extraction was employed to recover this compound.

- Findings : The study highlighted the compound's long half-life in vivo, raising questions about its metabolic pathways and potential health risks associated with agricultural exposure .

Toxicological Assessments

Toxicological evaluations have classified this compound as a potent mutagen, with implications for public health, especially concerning pesticide exposure among agricultural workers and nearby communities.

Case Study: Epidemiological Links

Mécanisme D'action

The mechanism by which nitrosocarbaryl exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, proteins, and other biomolecules, leading to mutations and disruptions in cellular processes. These interactions are mediated through various molecular pathways, including oxidative stress and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Nitrosomethylurea: Another nitroso compound with mutagenic properties.

Nitrosodimethylamine: Known for its carcinogenic effects.

Nitrosopyrrolidine: A nitroso compound used in research on nitrosamine toxicity.

Comparison: Nitrosocarbaryl is unique due to its specific structure and the presence of the carbamate ester group. This structural feature influences its reactivity and the types of interactions it can have with biological molecules. Compared to other nitroso compounds, this compound’s role as a pesticide and its specific applications in agrochemical research set it apart.

Analyse Des Réactions Chimiques

General Reactivity

Nitrosocarbaryl, featuring a nitroso group, exhibits a broad range of chemical reactions. These reactions include C-N bond formation, typical reactions of N-nitrosamines, and reactions at the carbamate ester . The presence of the nitroso group increases the reactivity of the carbamate group, rendering it more susceptible to reduction .

Reactions with Nucleophiles

Acylnitroso compounds such as this compound are prone to nucleophilic attacks at the acylnitroso carbonyl group. This leads to the formation of carboxylic acids, amides, and O-acylhydroxamates in the presence of water, amines, and hydroxamic acids, respectively .

Reduction Reactions

This compound can undergo reduction reactions with various reagents. DIBAL-H (diisobutylaluminum hydride) is effective in reacting with this compound, typically resulting in the corresponding hydrazine and amine products . Sodium borohydride can reduce the carbamate functional group in this compound due to the influence of the electron-withdrawing nitroso group .

Reaction with Sodium Nitrite

The reaction of sodium nitrite with various molecules has been studied, and it has been found that the acidity of the medium is a very influential factor in the reaction rate, causing it to increase significantly as proton concentration increased .

Decomposition

When heated, this compound decomposes and emits toxic fumes of nitrogen oxides .

Detection and Analysis

This compound can be analyzed and quantified using techniques such as high-performance liquid chromatography (HPLC) in combination with a TEA (Thermal Energy Analyzer) .

Reactions with Common Reagents

N-Nitrosamines (NSAs), including this compound, have shown varied reactivity with common reagents. For example, in 1 M aqueous at 50 °C is effective at destroying NSAs without damaging other organic compounds .

Examples of Chemical Reactions

A study of chemical reactions using laboratory experiments demonstrated several types of reactions, including single and double replacement, synthesis, and combustion. Although this study did not use this compound, it provides a backdrop for understanding and classifying chemical reactions in general . One such reaction is:

This is a single replacement reaction where copper replaces silver in silver nitrate .

Reactivity with Heterocycles

Nitrosoalkenes, which share reactivity characteristics with this compound, can undergo hetero-Diels-Alder reactions with various heterocycles, leading to alkylated products .

Note: No data table or research findings were found in the search results.

Propriétés

IUPAC Name |

naphthalen-1-yl N-methyl-N-nitrosocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-14(13-16)12(15)17-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXTYIBUNXZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876699 | |

| Record name | N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000199 [mmHg] | |

| Record name | Nitrosocarbaryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7090-25-7, 64158-97-0 | |

| Record name | 1-Naphthalenyl N-methyl-N-nitrosocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7090-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosocarbaryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methylnitroso-, naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSOCARBARYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0719MRF0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.